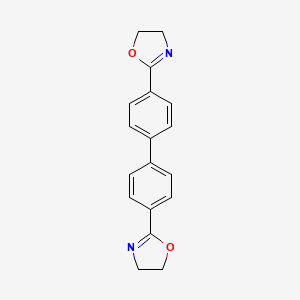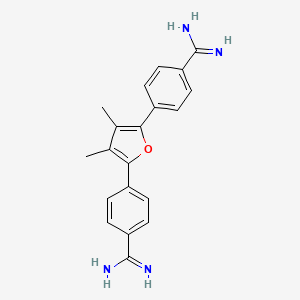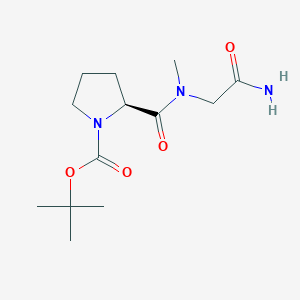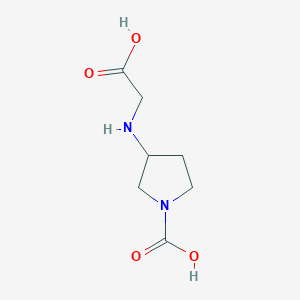![molecular formula C25H38NP B12892962 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is a complex organic compound known for its unique structural properties and reactivity. This compound is often utilized in various chemical reactions, particularly in the field of catalysis, due to its sterically bulky phosphine ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of phenylphosphoric acid with dimethoxybromobenzene under alkaline conditions, followed by heating to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is known for its reactivity in substitution reactions, particularly in forming carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, alkyl halides, and strong bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include various phosphine derivatives and substituted biphenyl compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine involves its role as a ligand in catalysis. The compound forms complexes with transition metals, facilitating various catalytic processes. The steric bulk of the phosphine ligand enhances the selectivity and efficiency of these reactions by stabilizing the transition state and reducing side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic applications.
tBuXPhos: Another bulky phosphine ligand used in cross-coupling reactions.
tBuBrettPhos: Utilized in organic synthesis and OLED materials.
Uniqueness
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine stands out due to its specific structural features that provide enhanced steric hindrance, making it particularly effective in selective catalytic processes. Its unique combination of phosphine and biphenyl moieties allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C25H38NP |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3 |
Clé InChI |
LAYZVYGMGZLNQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




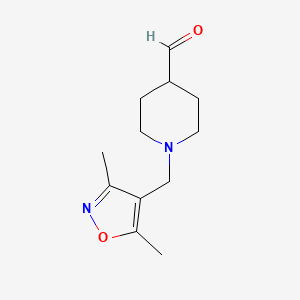

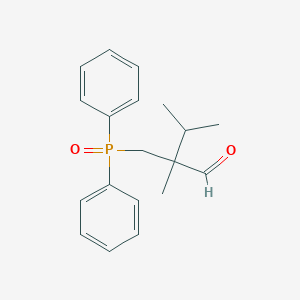
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
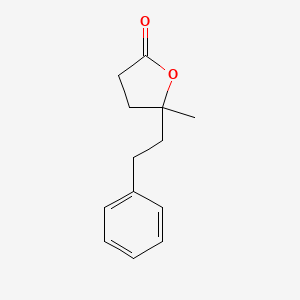
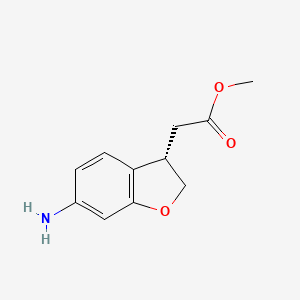
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
